

# An In-depth Technical Guide to N,N'-Dimethylsulfamide (CAS 3984-14-3)

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## Compound of Interest

Compound Name: *N,N'*-Dimethylsulfamide

CAS No.: 22504-72-9

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N,N'-Dimethylsulfamide** (DMS), with the Chemical Abstracts Service (CAS) registry number 3984-14-3, is a sulfamide derivative that has garnered significant interest as a versatile building block in organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it serves as a key intermediate in the construction of more complex molecular architectures.[2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of **N,N'-Dimethylsulfamide**, with a focus on its role as a pharmaceutical intermediate. Furthermore, it will delve into the analytical techniques for its characterization and address its known biological and environmental interactions.

While **N,N'-Dimethylsulfamide** is a valuable synthetic tool, it is important to note that current scientific literature does not indicate a direct role for this compound in modulating specific biological signaling pathways. Its primary significance in drug development lies in its function as a precursor for the synthesis of pharmacologically active molecules.[4]

## Chemical Properties and Data

**N,N'-Dimethylsulfamide** is a white to off-white crystalline powder with a molecular formula of  $C_2H_8N_2O_2S$  and a molecular weight of 124.17 g/mol .<sup>[5][6]</sup> A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source(s)
CAS Number	3984-14-3	[6]
Molecular Formula	$C_2H_8N_2O_2S$	[6]
Molecular Weight	124.17 g/mol	[6]
Melting Point	95-96 °C	[7]
Boiling Point	216.9 ± 23.0 °C (Predicted)	[7]
Density	1.327 ± 0.06 g/cm <sup>3</sup> (Predicted)	[7]
Solubility	Slightly soluble in acetone, DMSO, and methanol.	[2]
InChI Key	QMHAHUAQAJVBIW-UHFFFAOYSA-N	[5]
SMILES	<chem>CN(C)S(=O)(=O)N</chem>	[5]

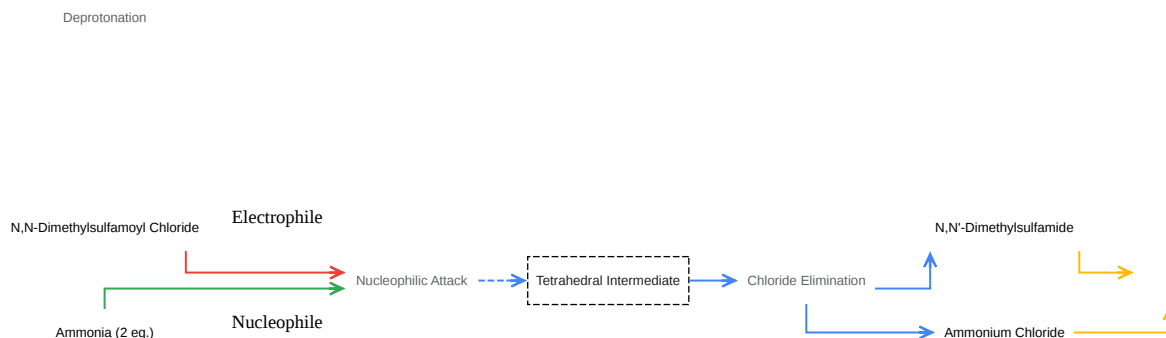
## Synthesis of N,N'-Dimethylsulfamide

The most direct and common method for the synthesis of **N,N'-Dimethylsulfamide** is the reaction of N,N-dimethylsulfamoyl chloride with ammonia.<sup>[8]</sup> This reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.

## Reaction Mechanism

The synthesis is predicated on the nucleophilic attack of ammonia on the sulfur atom of N,N-dimethylsulfamoyl chloride. The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient sulfur atom, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of a chloride ion, a good leaving group, to yield the protonated **N,N'-Dimethylsulfamide**. A second equivalent of

ammonia then acts as a base to deprotonate the product, affording the neutral **N,N'**-**Dimethylsulfamide** and ammonium chloride as a byproduct.



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Caption: Synthetic pathway of **N,N'**-**Dimethylsulfamide**.

## Experimental Protocol

The following protocol is a generalized procedure based on the established synthesis of related sulfamides and the known reactivity of N,N-dimethylsulfamoyl chloride with ammonia.[8][9]

Materials:

- N,N-Dimethylsulfamoyl chloride
- Aqueous ammonia (30%)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)

- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Addition funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve N,N-dimethylsulfamoyl chloride (1.0 eq) in dichloromethane.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add aqueous ammonia (2.2 eq) to the flask using an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

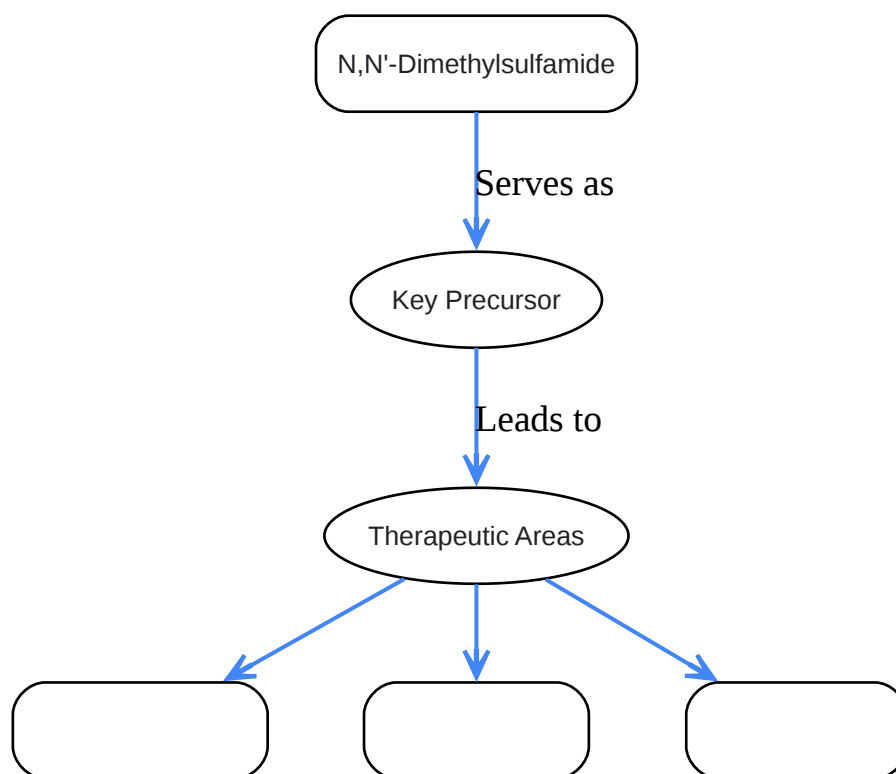
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **N,N'-Dimethylsulfamide**.

## Applications in Drug Development and Medicinal Chemistry

The sulfamide functional group is a prevalent motif in a wide array of therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, as well as its metabolic stability. **N,N'-Dimethylsulfamide** serves as a valuable precursor for introducing the N,N-dimethylsulfamoyl moiety into drug candidates.

While specific examples of blockbuster drugs synthesized directly from **N,N'-Dimethylsulfamide** are not prominently featured in the literature, its precursor, N,N-dimethylsulfamoyl chloride, is widely used in the synthesis of various biologically active compounds, including anticancer, antiviral, and diuretic agents.<sup>[10][11][12]</sup> The synthesis of **N,N'-Dimethylsulfamide** is a key step in accessing a range of N-substituted sulfamides for screening in drug discovery programs.

For instance, the N,N-dimethylsulfamoyl group has been incorporated into aminotetralin scaffolds to generate novel anticancer agents and acetylcholinesterase inhibitors.<sup>[13]</sup> Although these syntheses may start from N,N-dimethylsulfamoyl chloride, the formation of **N,N'-Dimethylsulfamide** as an intermediate for further functionalization is a viable synthetic strategy.



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Caption: Role of **N,N'-Dimethylsulfamide** in drug discovery.

## Analytical Characterization

The structural elucidation and purity assessment of **N,N'-Dimethylsulfamide** are typically performed using a combination of spectroscopic and chromatographic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **N,N'-Dimethylsulfamide** is expected to show two signals: a singlet for the six protons of the two methyl groups and a broad singlet for the two protons of the  $\text{NH}_2$  group. The chemical shift of the methyl protons is influenced by the electron-withdrawing sulfonyl group.<sup>[14]</sup>
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will exhibit a single resonance for the two equivalent methyl carbons.<sup>[14]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **N,N'-Dimethylsulfamide** will display characteristic absorption bands for the N-H and S=O stretching vibrations. The N-H stretching of the primary amine will appear as a pair of bands in the region of 3400-3200  $\text{cm}^{-1}$ . The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) will give rise to strong absorptions around 1350-1300  $\text{cm}^{-1}$  and 1160-1120  $\text{cm}^{-1}$ , respectively.[15]

## Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of **N,N'-Dimethylsulfamide**. Under electron ionization (EI), the molecule is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  124. The fragmentation pattern may involve the loss of methyl groups or cleavage of the S-N bonds.[5][16]

Analytical Technique	Expected Observations
$^1\text{H}$ NMR	Singlet (6H, $-\text{N}(\text{CH}_3)_2$ ) and a broad singlet (2H, $-\text{NH}_2$ )
$^{13}\text{C}$ NMR	Single resonance for the methyl carbons
IR Spectroscopy	N-H stretches ( $\sim 3400\text{-}3200 \text{ cm}^{-1}$ ), S=O asymmetric stretch ( $\sim 1350\text{-}1300 \text{ cm}^{-1}$ ), S=O symmetric stretch ( $\sim 1160\text{-}1120 \text{ cm}^{-1}$ )
Mass Spectrometry	Molecular ion ( $M^+$ ) at $m/z$ 124, with characteristic fragmentation patterns

## Safety and Handling

**N,N'-Dimethylsulfamide** is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

## Environmental Considerations

**N,N'-Dimethylsulfamide** is a known environmental transformation product of the fungicides tolylfluanid and dichlofluanid.[6][7] Its presence in water sources is of concern due to its potential to form the carcinogenic N-nitrosodimethylamine (NDMA) during ozonation-based water treatment processes.[17][18] This has led to the development of sensitive analytical methods, such as UPLC-MS/MS, for its detection in aqueous matrices.[19][20]

## Conclusion

**N,N'-Dimethylsulfamide** is a synthetically valuable compound with a primary role in medicinal chemistry as a versatile building block for the introduction of the N,N-dimethylsulfamoyl group. Its straightforward synthesis from readily available starting materials makes it an attractive intermediate for the preparation of diverse compound libraries for drug discovery. While it does not appear to have direct biological activity in signaling pathways, its importance as a precursor to pharmacologically active molecules is well-established. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and drug development professionals seeking to utilize this compound in their synthetic endeavors.

## References

- PubChem. (n.d.). N,N-Dimethylsulfamide. Retrieved from [\[Link\]](#)
- LookChem.com. (2025, October 17). Understanding N,N-Dimethylsulfamide: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [\[Link\]](#)
- G, S., & B, K. (2009). Substituent effects of the N,N-dimethyl-sulfamoyl group on the <sup>1</sup>H and <sup>13</sup>C NMR spectra of positional isomers of quinolines. *Magnetic Resonance in Chemistry*, 47(11), 963-970.
- PubChem. (n.d.). N,N-Dimethylsulfamide. Retrieved from [\[Link\]](#)
- Wiley-VCH. (2006). Supporting Information for A Ligand Library Approach to the Highly Efficient Rhodium/Phosphoramidite Catalyzed Asymmetric Arylation of N,N-dimethylsulfamoyl Protected Aldimines. Retrieved from [\[Link\]](#)
- Chemguide. (n.d.). reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [\[Link\]](#)

- Schmidt, W., & Brauch, H. J. (2009). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. *Analytical and Bioanalytical Chemistry*, 395(6), 1787-1794.
- University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). The Synthesis Pathways of N,N-Dimethylsulfamoyl Chloride: Industrial Perspectives. Retrieved from [\[Link\]](#)
- Al-Suhaimi, E. A., Ghorab, M. M., & Al-Said, M. S. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. *Journal of Chemistry*, 2021, 1-13.
- Bollmann, U. E., & Badawi, N. (2020).
- Dodd, D. R., et al. (2015). Molecular Mechanism of NDMA Formation from N,N-Dimethylsulfamide During Ozonation: Quantum Chemical Insights into a Bromide-Catalyzed Pathway. *Environmental Science & Technology*, 49(8), 5037-5045.
- Glushkov, V. A., & Shklyaeva, E. V. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. *Molecules*, 27(24), 8969.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515.
- Cignarella, G., Barlocco, D., Landriani, L., Pinna, G. A., Andrioli, G., & Donà, G. (1991). Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines and N1-(4-chloro-3-sulfamoylbenzoyl)-N2-aryl- or aralkyl-alkyl-hydrazines. *Il Farmaco*, 46(4), 527-538.
- AWS. (n.d.). N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (n.d.). Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr. Retrieved from [\[Link\]](#)
- Sondhi, S. M., Rani, R., Singh, J., & Kumar, A. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. *Molecular Diversity*, 13(3), 357-366.

- Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [\[Link\]](#)
- Schmidt, W., & Brauch, H. J. (2008). N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. *Environmental Science & Technology*, 42(17), 6340-6346.
- Chhajed, M., Shrivastava, A. K., & Taile, V. (2013). Diuretic activity of the synthesized compounds. ResearchGate. Retrieved from [\[Link\]](#)
- Scholars Research Library. (2024, September 2). Multi-Step Synthesis in the Development of Antiviral Agents. Retrieved from [\[Link\]](#)
- MDPI. (2025). New Anticancer Agents: Design, Synthesis and Evaluation. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Retrieved from [\[Link\]](#)
- Biointerface Research in Applied Chemistry. (2020, May 27). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Retrieved from [\[Link\]](#)
- PMC - NIH. (n.d.). Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. Retrieved from [\[Link\]](#)
- ResearchGate. (2025, August 6). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Retrieved from [\[Link\]](#)
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Retrieved from [\[Link\]](#)
- NIH. (n.d.). Preparation of antiviral multispray with cationic antimicrobial dialkyldimethyl ammonium salt and sulfobetaine against new coronaviruses (SARS-CoV-2). Retrieved from [\[Link\]](#)

- NIST. (n.d.). N,N-Dimethyldodecanamide. Retrieved from [[Link](#)]
- PMC - NIH. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [[Link](#)]

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10. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
11. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
12. [C-alkylpiperazines. XII. Synthesis and diuretic activity of compounds structurally related to clopamide] - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
13. N,N-ジメチルスルファモイルクロリド 99% | Sigma-Aldrich [[b2b.sigmaaldrich.com](http://b2b.sigmaaldrich.com)]
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16. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]

- [17. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [18. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [19. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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